molecular formula C13H20ClNO B1458068 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride CAS No. 1864074-57-6

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride

Cat. No. B1458068
CAS RN: 1864074-57-6
M. Wt: 241.76 g/mol
InChI Key: XVQRABCNZBLKCL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride, also known as 1-(2,3-DHBFAH) is a synthetic compound that has been used in a variety of scientific applications. It is a versatile compound with a wide range of properties, including high solubility in water, low toxicity, and a relatively low melting point. It is also used as an intermediate in the synthesis of other compounds, and has been studied for its potential applications in pharmaceuticals and other fields.

Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on compounds like parabens and polybrominated dibenzo-p-dioxins (PBDDs) underscores the environmental persistence and potential toxicity of certain chemicals. For instance, parabens, used as preservatives in cosmetics and pharmaceuticals, have been detected in aquatic environments, raising concerns about their endocrine-disrupting capabilities and overall environmental impact (Haman et al., 2015). Similarly, PBDDs, by-products of brominated flame retardants, have been reviewed for their toxicological effects, suggesting they share toxic profiles with their chlorinated analogs and may pose health risks to both wildlife and humans (Mennear & Lee, 1994).

Medicinal and Pharmacological Applications

Compounds like sibutramine highlight the application of specific chemical structures in addressing health conditions such as obesity. Sibutramine, acting as a serotonin and noradrenaline reuptake inhibitor (SNRI), demonstrates the importance of chemical research in developing therapeutic agents (Heal et al., 1998).

Advanced Materials and Cleaner Technologies

The synthesis and application of novel materials, such as those for adsorbing environmental pollutants or facilitating cleaner production processes, represent a critical area of chemical research. For example, the development of effective adsorbents for removing perfluorinated compounds (PFCs) from water showcases the intersection of chemistry and environmental engineering (Du et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride, also known as 5-DBFPV, is the norepinephrine-dopamine reuptake inhibitor . This class of proteins plays a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neural signaling.

Mode of Action

5-DBFPV acts as a stimulant of the cathinone class . It interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neural signaling and stimulation of the central nervous system.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13;/h3-4,8-9,12H,5-7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQRABCNZBLKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride
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